Molecular Weight and Lipophilicity Differentiation vs. N-(4-Methoxybenzyl)-N'-(2-methoxyphenyl)urea
The target compound (CAS 1705169-01-2; MW 314.4; predicted XLogP ≈ 3.1) exhibits a molecular weight increase of 28.4 Da (9.9% higher) and a predicted LogP elevation of approximately 0.2 units relative to its closest commercially benchmarked analog, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea (Hit2Lead SC-7925561; MW 286; measured LogP = 2.89; LogSW = −3.76) . This LogP shift places the target compound closer to the optimal lipophilicity range for blood-brain barrier penetration (LogP 2.0–3.5), while the comparator falls in a lower range more typical of peripherally restricted agents .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 314.4 g/mol; predicted XLogP ≈ 3.1; 4 rotatable bonds |
| Comparator Or Baseline | N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea: MW = 286 g/mol; measured LogP = 2.89; 3 rotatable bonds |
| Quantified Difference | ΔMW = +28.4 g/mol (+9.9%); ΔLogP ≈ +0.2 units; ΔRotatable Bonds = +1 |
| Conditions | Target: predicted XLogP from DrugMap (idrblab.net); Comparator: measured LogP from Hit2Lead/ChemBridge screening compound datasheet |
Why This Matters
The higher molecular weight and increased lipophilicity predict altered membrane permeability and tissue distribution, making the target compound a differentiated tool for CNS-targeted or intracellular target screening campaigns where the comparator would be suboptimal.
